2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
The compound 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol features a triazolopyrimidine core substituted at three key positions:
- Position 2: A methyl group.
- Position 5: A sulfanylmethyl group further substituted with a 4-methylpyrimidin-2-yl moiety.
- Position 7: A hydroxyl group.
Properties
IUPAC Name |
2-methyl-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-7-3-4-13-12(14-7)20-6-9-5-10(19)18-11(16-9)15-8(2)17-18/h3-5H,6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGITHGCHYBEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)N3C(=N2)N=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolopyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyrimidine rings.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Yields vary significantly (11–87%), influenced by substituent complexity. For example, compound 9j achieves 87% yield due to straightforward methoxymethylation , while chlorophenylamine derivatives (e.g., 92 ) show lower yields (31%) due to steric hindrance .
- Sulfur-Containing Substituents : The target compound and compound 14 share sulfanyl groups, but the latter’s difluorophenyl group may enhance lipophilicity and receptor binding .
Spectral and Physicochemical Properties
NMR Spectral Shifts
- Target Compound : Expected downfield shifts for the hydroxyl proton (δ ~13 ppm, similar to 9j ) and pyrimidine protons (δ ~8–9 ppm).
- Compound 9j : 1H NMR shows a hydroxyl proton at δ 13.01 ppm and methoxymethyl protons at δ 4.45 ppm .
- Compound 92: Chlorophenylamine protons resonate at δ 7.3–7.6 ppm, while dimethylamino methyl protons appear at δ 2.30 ppm .
Solubility and Stability
Biological Activity
The compound 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a member of the triazole family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of the compound features a triazole ring fused with a pyrimidine moiety and a sulfanyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors. Notably, the incorporation of the 4-methylpyrimidine moiety enhances its biological profile.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C12H14N4OS |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Triazole, Pyrimidine, Sulfanyl |
Anticancer Properties
Recent studies have indicated that compounds with triazole and pyrimidine scaffolds exhibit significant anticancer properties. The mercapto-substituted triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that derivatives of triazole compounds displayed varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have been noted for their efficacy against various pathogens.
Table 2: Antimicrobial Efficacy
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cell proliferation in cancer cells. The presence of the sulfanyl group is particularly relevant as it can interact with thiol groups in proteins, potentially disrupting their function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
